![molecular formula C17H15N3O2S2 B2693734 (Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035004-36-3](/img/structure/B2693734.png)
(Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
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Description
(Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
One of the primary areas of research involving this compound relates to its potential in pharmaceutical applications. The compound and its derivatives have been explored for their roles as alpha-subtype selective 5-HT-1D receptor agonists, which could offer therapeutic benefits for migraine treatment with fewer side effects (Habernickel, 2001). This suggests a targeted approach in drug development, highlighting the compound's specificity and potential efficacy in neurological conditions.
Anticancer Potential
A significant body of research has focused on the anticancer potential of derivatives of this compound. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, showing activity against breast and colorectal cancer cell lines (Zhang et al., 2005). The molecular mechanism has been linked to the induction of apoptosis via targeting TIP47, an IGF II receptor-binding protein, which underscores the compound's potential as a novel anticancer agent with a defined molecular target.
Material Science Applications
In the field of material science, derivatives of this compound have been studied for their nonlinear optical properties and optical power limiting capabilities. These studies are crucial for the development of materials for photonic applications, such as optical switches or limiters. Research into thiophene-based conjugated polymers incorporating oxadiazole units has revealed significant negative nonlinear refractive indices, suggesting their utility in the development of optical devices (Poornesh et al., 2010).
Antimicrobial and Antitubercular Activities
The compound's derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, indicating moderate to good efficacy against various pathogens. This research contributes to the ongoing search for new antimicrobial agents in response to the global challenge of antibiotic resistance (Joshi et al., 2015).
properties
IUPAC Name |
(Z)-3-thiophen-2-yl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-15(4-3-14-2-1-8-24-14)20-7-5-12(10-20)16-18-17(22-19-16)13-6-9-23-11-13/h1-4,6,8-9,11-12H,5,7,10H2/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUWSPCZRJSOFE-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)/C=C\C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one |
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